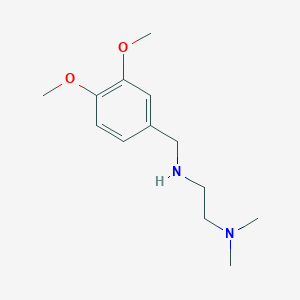

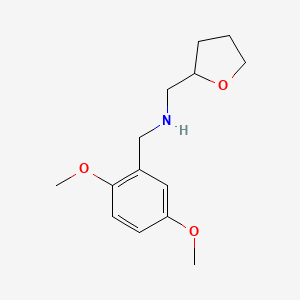

N'-(3,4-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

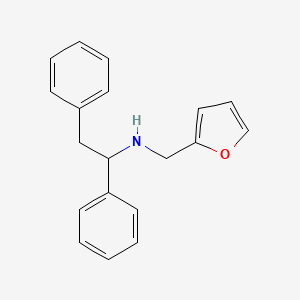

“N’-(3,4-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine” is an organic compound. The “3,4-Dimethoxy-benzyl” part suggests the presence of a benzene ring with two methoxy groups (-OCH3) attached at the 3rd and 4th positions. The “N,N-dimethyl-ethane-1,2-diamine” part indicates the presence of an ethane backbone with amine (-NH2) groups at both ends, and each of these amines is further substituted with a methyl group (-CH3) .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 3,4-dimethoxybenzyl halide with N,N-dimethylethane-1,2-diamine. The halide would serve as an electrophile, while the amine would act as a nucleophile .

Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring substituted with two methoxy groups and a N,N-dimethylethane-1,2-diamine chain. The benzene ring contributes to the compound’s stability and rigidity, while the amine groups may participate in hydrogen bonding .

Chemical Reactions Analysis

Amines, such as N,N-dimethylethane-1,2-diamine, are basic and can react with acids to form salts. They can also undergo reactions with electrophiles due to the lone pair of electrons on the nitrogen atom .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Amines generally have higher boiling points than hydrocarbons of similar molecular weight due to their ability to form hydrogen bonds. The presence of a benzene ring could contribute to the compound’s stability and may also affect its solubility .

Scientific Research Applications

1. Interaction with DNA

N-Benzyl-N′-[2-(benzylamino)ethyl]ethane-1,2-diamine, a related compound, has been studied for its interaction with DNA. A Nickel(II) complex of this compound binds to DNA through electrostatic interactions, demonstrating its potential in DNA-related studies and applications (Wang et al., 2008).

2. Flame Retardancy in Polymers

Another compound, N-[3-(dimethoxy-methyl-silanyl)-propyl]-N′-(9-methyl-3,9-dioxo-2,4,8,10-tetraoxa-3,9-diphospha-spiro[5.5]undec-3-yl)-ethane-1,2-diamine, enhances the flame retardancy of polypropylene. This demonstrates the potential of related diamines in improving material safety and performance in various industrial applications (Li et al., 2005).

3. Catalysis in Organic Reactions

Nickel(II) complexes of related ligands, like N,N-dimethyl-N',N'-bis(pyrid-2-ylmethyl)ethane-1,2-diamine, serve as catalysts for alkane oxidation. This suggests the use of diamines in catalyzing significant chemical reactions, potentially important in industrial chemistry and synthetic processes (Balamurugan et al., 2011).

4. Characterization of Schiff Bases

Schiff base compounds derived from 3,4-dimethoxybenzaldehyde have been synthesized and characterized. These compounds, including N,N′-bis(3,4-dimethoxy-benzylidene)-2,2-dimethylpropane-1,3-diamine, are crucial in studying molecular structures, which can have applications in material science and molecular engineering (Khalaji et al., 2013).

5. Generation of Metal Complexes and Catalytic Activity

Metal complexes with tetradentate N4 ligands, including those similar to N'-(3,4-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine, have been synthesized for their catalytic activity. These are used in olefin epoxidation, highlighting their significance in chemical synthesis and industrial processes (Yu et al., 2012).

6. Synthesis of Novel Schiff Base

A novel Schiff base, incorporating elements of the compound , has been synthesized to enhance the flame retardancy of epoxy resins. This application is significant in materials science, particularly in improving the safety and durability of polymers (You et al., 2020).

7. Electrochemical Generation of Unstable Nitrogen Species

The electrochemical oxidation of diamines, including those structurally related to this compound, has been investigated for the formation of cyclic hydrazine derivatives. This research is pivotal in understanding electrochemical processes and the generation of novel nitrogen species (Fuchigami et al., 1980).

Properties

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O2/c1-15(2)8-7-14-10-11-5-6-12(16-3)13(9-11)17-4/h5-6,9,14H,7-8,10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CISCZWBNIQPITJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNCC1=CC(=C(C=C1)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(3,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine](/img/structure/B1306308.png)

![Furan-2-ylmethyl-[2-(4-methoxy-phenyl)-1-phenyl-ethyl]-amine](/img/structure/B1306310.png)

![4-Oxo-3-o-tolyl-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B1306318.png)

![4-[2-Hydroxy-3-(4-methyl-piperazin-1-yl)-propoxy]-benzoic acid](/img/structure/B1306330.png)

![3-tert-Butyl-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B1306335.png)